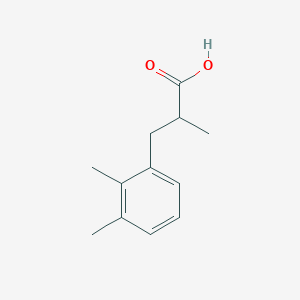
3-(2,3-Dimethylphenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dimethylphenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by a phenyl ring substituted with two methyl groups at the 2 and 3 positions, and a propanoic acid moiety attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenyl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,3-dimethylbenzene (o-xylene) with propanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenyl)-2-methylpropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of 3-(2,3-Dimethylphenyl)-2-methylpropanone or this compound derivatives.
Reduction: Formation of 3-(2,3-Dimethylphenyl)-2-methylpropanol or 3-(2,3-Dimethylphenyl)-2-methylpropanal.
Substitution: Formation of halogenated derivatives such as this compound bromide or chloride.
Scientific Research Applications
3-(2,3-Dimethylphenyl)-2-methylpropanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Mefenamic Acid: An anthranilic acid derivative with anti-inflammatory properties.
Ibuprofen: A propionic acid derivative used as a nonsteroidal anti-inflammatory drug (NSAID).
Naproxen: Another propionic acid derivative with analgesic and anti-inflammatory effects.
Uniqueness
3-(2,3-Dimethylphenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct chemical and biological properties compared to other similar compounds. Its structural features allow for targeted modifications to enhance its activity and selectivity in various applications.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-(2,3-dimethylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H16O2/c1-8-5-4-6-11(10(8)3)7-9(2)12(13)14/h4-6,9H,7H2,1-3H3,(H,13,14) |
InChI Key |
TUEIRTBGOBRCNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


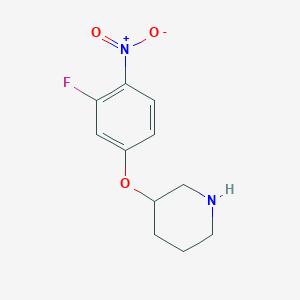
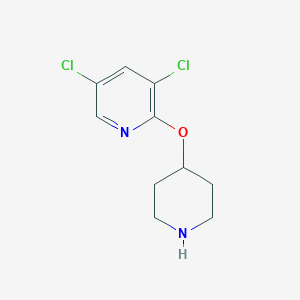
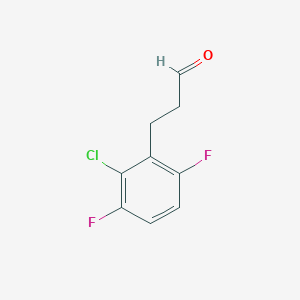
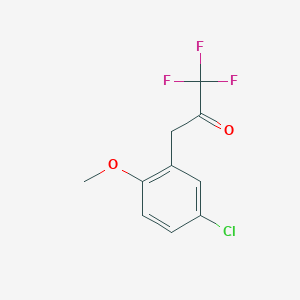
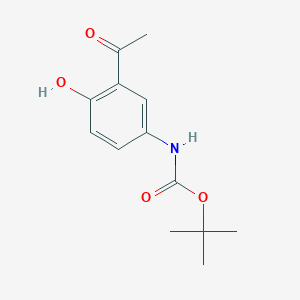
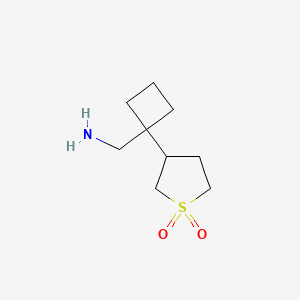


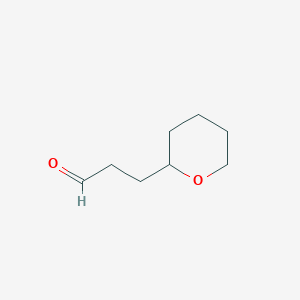
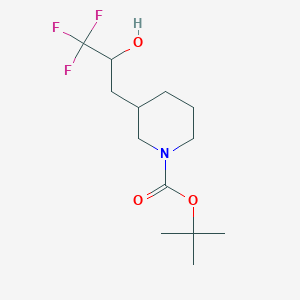
![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B13605363.png)
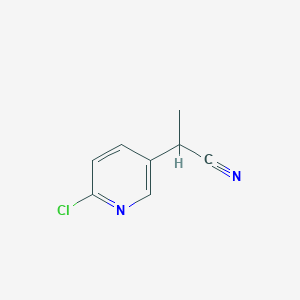
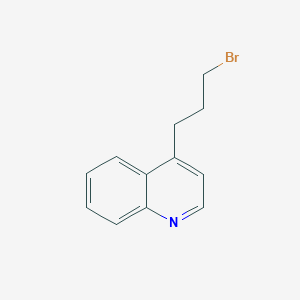
![1-[4-({3-[2-(Tert-butoxy)-2-oxoethoxy]-1-methyl-2-oxo-1,2-dihydroquinolin-6-yl}amino)-5-chloropyrimidin-2-yl]piperidine-4-carboxylicacid](/img/structure/B13605370.png)
